1-((5-(((4-氧代-3,4-二氢喹唑啉-2-基)甲基)硫代)-1,3,4-恶二唑-2-基)甲基)嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound can undergo, including the reagents and conditions for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).科学研究应用
合成和化学性质
杂环醌及其相关化合物已通过与酰胺、硫酰胺和其他试剂的相互作用合成。例如,恶唑并[5,4-g]喹啉-4,9-二酮和噻唑并[5,4-g]喹啉-4,9-二酮的合成证明了杂环化合物在产生具有潜在生物活性的各种衍生物方面的多功能性。这些合成有助于我们理解杂环化学,并为探索用于各种应用的类似化合物奠定了基础(Yanni, 1991)。
生物活性与应用
包括喹唑啉酮及其衍生物在内的杂环化合物已显示出多种生物活性,表明具有潜在的药用应用。例如,由6-氯喹啉-5,8-二酮盐酸盐合成的衍生物表现出杀菌活性,表明它们在开发新的抗菌剂中具有潜力。这些研究突出了杂环化学在药物发现和开发中的重要性(Yanni, 1991)。
抗氧化剂和润滑剂应用
具有喹啉酮衍生物的化合物已被评估为润滑脂中的抗氧化剂,证明了它们在工业应用中的潜力。此类化合物的合成和表征及其作为抗氧化剂的效率,为其在提高润滑材料的性能和寿命方面开辟了应用途径(Hussein, Ismail, & El-Adly, 2016)。
安全和危害
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
未来方向
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
属性
IUPAC Name |
1-[[5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4S/c23-12-5-6-22(15(25)19-12)7-13-20-21-16(26-13)27-8-11-17-10-4-2-1-3-9(10)14(24)18-11/h1-6H,7-8H2,(H,17,18,24)(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOAZRSWODAXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NN=C(O3)CN4C=CC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。